![molecular formula C14H12N2O5S B5817278 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA is a heterocyclic compound that contains a furan ring and a benzoic acid moiety. Its unique structure makes it a promising candidate for drug development.
作用机制
The mechanism of action of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is not fully understood. However, studies have suggested that 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is its relatively simple synthesis method. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is its low solubility in water, which can make it difficult to work with in aqueous systems.
未来方向
There are several future directions for 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid research. One potential direction is the development of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid-based drugs for the treatment of inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid's potential as a chemopreventive agent for cancer. Additionally, the development of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid analogs with improved solubility and bioavailability could lead to the discovery of more potent and effective therapeutic agents.
In conclusion, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is a promising compound that has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and effective 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid-based drugs.
合成方法
The synthesis of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid involves the reaction of 2-furoyl chloride with thiourea followed by the reaction with 4-methoxybenzoic acid. The reaction yields 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid as a white solid with a melting point of 205-207°C.
科学研究应用
3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
属性
IUPAC Name |
3-(furan-2-carbonylcarbamothioylamino)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-20-10-5-4-8(13(18)19)7-9(10)15-14(22)16-12(17)11-3-2-6-21-11/h2-7H,1H3,(H,18,19)(H2,15,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSURQPKBQXOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

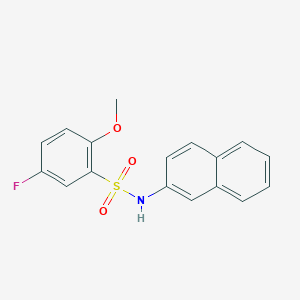
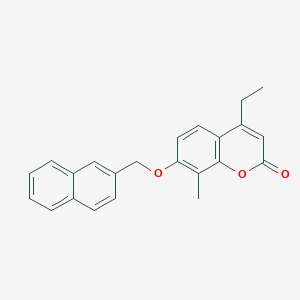

![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)
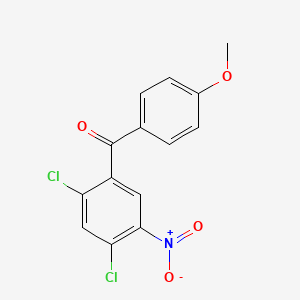
![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
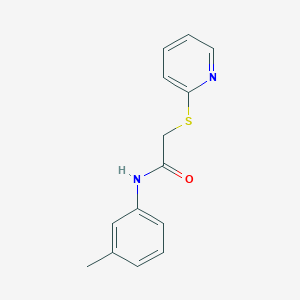
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
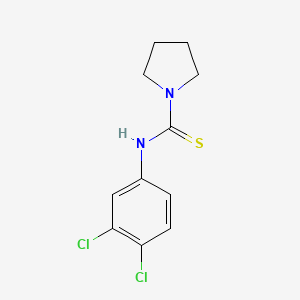

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)